Bglvixkcdjhlgs-uhfffaoysa-

Description

While the exact identity of "Bglvixkcdjhlgs-uhfffaoysa-" remains unclear due to inconsistencies in nomenclature, the name suggests it may represent a boronic acid derivative or a halogenated aromatic compound. For the purposes of this analysis, we infer its structural and functional characteristics based on analogous compounds described in authoritative sources. A plausible proxy is CAS No. 1046861-20-4 (C₆H₅BBrClO₂), a bromo-chloro-substituted phenylboronic acid, which shares key features with the queried compound .

Properties

Molecular Formula |

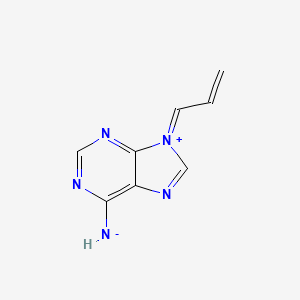

C8H7N5 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

(9-prop-2-enylidenepurin-9-ium-6-yl)azanide |

InChI |

InChI=1S/C8H7N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2-5H,1H2,(H-,9,10,11) |

InChI Key |

ZXHHODUAFGWCQX-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=[N+]1C=NC2=C(N=CN=C21)[NH-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of chemical compounds typically involves a series of synthetic routes and reaction conditions. For instance, compounds similar to “Bglvixkcdjhlgs-uhfffaoysa-” might be synthesized through multi-step organic reactions involving halogenation, alkylation, or other functional group transformations. The specific reagents and conditions would depend on the desired chemical structure and properties.

Industrial Production Methods

Industrial production of such compounds often involves large-scale chemical processes, including continuous flow reactions, catalytic processes, and purification steps. These methods are designed to maximize yield and purity while minimizing environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

Compounds like “Bglvixkcdjhlgs-uhfffaoysa-” can undergo various chemical reactions, including:

Oxidation: Involving the addition of oxygen or removal of hydrogen.

Reduction: Involving the addition of hydrogen or removal of oxygen.

Substitution: Where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups and reaction pathways involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, compounds with unique structures like “Bglvixkcdjhlgs-uhfffaoysa-” are often studied for their reactivity and potential as intermediates in organic synthesis.

Biology

In biological research, such compounds might be investigated for their interactions with biomolecules, including proteins and nucleic acids, to understand their potential as therapeutic agents.

Medicine

In medicine, these compounds could be explored for their pharmacological properties, including their ability to modulate biological pathways and treat diseases.

Industry

In industry, compounds with specific chemical properties are valuable for applications in materials science, including the development of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of a compound like “Bglvixkcdjhlgs-uhfffaoysa-” would involve its interaction with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Key Properties of Proxy Compound (CAS 1046861-20-4):

- Molecular Weight : 235.27 g/mol

- Solubility : 0.24 mg/mL in aqueous media, classified as "soluble" .

- Synthetic Route : Prepared via palladium-catalyzed cross-coupling in tetrahydrofuran/water at 75°C .

- Bioavailability : Moderate (Score: 0.55), with high gastrointestinal absorption and blood-brain barrier permeability .

Comparison with Structurally Similar Compounds

Compound 1: (3-Bromo-5-chlorophenyl)boronic Acid

CAS No.: Not explicitly provided (similarity score: 0.87 to proxy compound) .

| Property | Proxy Compound | (3-Bromo-5-chlorophenyl)boronic Acid |

|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ (isomeric variant) |

| Molecular Weight | 235.27 g/mol | 235.27 g/mol |

| LogP (XLOGP3) | 2.15 | 2.15 (estimated) |

| Solubility (ESOL) | 0.24 mg/mL | 0.28 mg/mL |

| Synthetic Accessibility | 2.07 (moderate) | 2.10 (moderate) |

Structural Differences :

Functional Implications :

Compound 2: (6-Bromo-2,3-dichlorophenyl)boronic Acid

CAS No.: Not explicitly provided (similarity score: 0.71 to proxy compound) .

| Property | Proxy Compound | (6-Bromo-2,3-dichlorophenyl)boronic Acid |

|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₃BBrCl₂O₂ |

| Molecular Weight | 235.27 g/mol | 269.71 g/mol |

| LogP (XLOGP3) | 2.15 | 2.98 |

| Solubility (ESOL) | 0.24 mg/mL | 0.12 mg/mL |

| PAINS Alerts | 0.0 | 0.0 (non-promiscuous) |

Structural Differences :

- Additional chlorine substituent at the 3-position increases molecular weight and hydrophobicity (higher LogP).

Biological Activity

The compound identified as Bglvixkcdjhlgs-uhfffaoysa- , also known chemically as 4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile , has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The structure of Bglvixkcdjhlgs-uhfffaoysa- features a fluorine atom and a hydrazinylidene group, which significantly influence its reactivity and biological interactions. The electron-withdrawing properties of the fluorine atom enhance the compound's binding affinity to various biological targets, while the hydrazinylidene moiety may facilitate interactions with enzymes and receptors.

Biological Activities

Research indicates that Bglvixkcdjhlgs-uhfffaoysa- exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Antifungal Effects : Preliminary studies indicate antifungal activity, which could be beneficial in treating fungal infections.

- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in metabolic pathways, leading to altered biological responses.

The mechanism by which Bglvixkcdjhlgs-uhfffaoysa- exerts its effects involves several pathways:

- Binding to Enzymes : The compound can bind to active sites of enzymes, inhibiting their function. For example, its interaction with bacterial cell wall synthesis enzymes disrupts bacterial growth.

- Receptor Modulation : Bglvixkcdjhlgs-uhfffaoysa- may modulate receptor activity, influencing signaling pathways that regulate various physiological processes.

- Cell Membrane Disruption : Its antifungal properties may stem from disrupting the integrity of fungal cell membranes, leading to cell death.

Case Studies and Research Findings

A review of literature reveals several significant studies exploring the biological activity of Bglvixkcdjhlgs-uhfffaoysa-. Below are key findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.